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CAS No.: 28631-88-1

Cat. No.: B7771160

Get Quote

Abstract
This application note details the synthetic utility of 2-Methylcyclopentanone (2-MCP) as a

scaffold for generating Jasmonate analogues, specifically focusing on the synthesis of 2-

methyl-5-pentylidenecyclopentanone and its hydrogenated derivatives. While industrial

synthesis of Methyl Dihydrojasmonate (Hedione®) typically utilizes unsubstituted

cyclopentanone, 2-MCP offers a direct route to methyl-substituted jasmone derivatives, which

possess distinct olfactory profiles (fruity, celery, jasmine) valuable in fragrance chemistry and

agrochemical research. This guide provides a validated protocol for the regioselective cross-

aldol condensation of 2-MCP with valeraldehyde (pentanal), emphasizing mechanistic control

and purification strategies.

Introduction: The Jasmonate Scaffold
Jasmonates, including cis-Jasmone, Jasmonic Acid, and Methyl Dihydrojasmonate, are

cyclopentanone-based signaling molecules governing plant defense and development. In the

fragrance industry, they are prized for their diffusive jasmine and tuberose notes.
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Structural Core: The pharmacophore consists of a cyclopentanone ring with vicinal

alkyl/alkenyl side chains.

Role of 2-Methylcyclopentanone: Unlike the standard route to Hedione (which requires

introducing a carboxymethyl group), 2-MCP already possesses the C2-methyl group found in

cis-Jasmone and Dihydrojasmone. This makes it an ideal, atom-economical starting material

for synthesizing alpha-methylated analogues via C5-functionalization.

Key Applications
Fragrance Development: Synthesis of "Iso-jasmones" with enhanced substantivity.

Agrochemistry: Precursors for stress-signaling mimics in crop protection.

Pharma: Intermediates for prostaglandin analogues.

Mechanistic Pathway & Regioselectivity
The core transformation is a Cross-Aldol Condensation between 2-MCP and Valeraldehyde

(Pentanal).

The Regioselectivity Challenge: 2-Methylcyclopentanone has two enolizable positions:

C2 (Alpha): Substituted, thermodynamically stable enolate, but sterically hindered.

C5 (Alpha'): Unsubstituted, kinetically accessible, sterically open.

Under standard base-catalyzed conditions (NaOH/MeOH), the reaction proceeds preferentially

at the C5 position due to steric factors, yielding the 2,5-disubstituted product. This preserves

the methyl group while adding the pentyl chain, creating a "pseudo-jasmone" structure.

Reaction Pathway Diagram
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Figure 1: Synthetic pathway for 2-Methyl-5-pentylidenecyclopentanone from 2-MCP.
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Figure 1: Regioselective functionalization of 2-Methylcyclopentanone at the C5 position.

Experimental Protocol: Synthesis of 2-Methyl-5-
pentylidenecyclopentanone
Objective: Synthesis of the alpha,beta-unsaturated ketone via Claisen-Schmidt condensation.

Materials & Reagents
Component CAS No.[1][2] Role Purity

2-

Methylcyclopentanone
1120-72-5 Substrate >98%

Valeraldehyde

(Pentanal)
110-62-3 Electrophile >97%

Sodium Hydroxide

(NaOH)
1310-73-2 Catalyst Pellets

Methanol (MeOH) 67-56-1 Solvent Anhydrous

Hydrochloric Acid (1N) 7647-01-0 Neutralizer Aqueous

Step-by-Step Methodology
1. Catalyst Preparation:
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Dissolve NaOH (2.0 g, 50 mmol) in Methanol (50 mL) in a 250 mL round-bottom flask.

Note: Ensure complete dissolution. The reaction is exothermic; cool to room temperature

(25°C) before proceeding.

2. Reactant Addition:

Add 2-Methylcyclopentanone (9.8 g, 100 mmol) to the methanolic base solution. Stir for 15

minutes to allow enolate equilibration.

Critical Step: Place the flask in a water bath to maintain temperature between 20–25°C.

3. Controlled Condensation:

Add Valeraldehyde (10.3 g, 120 mmol) dropwise over a period of 45 minutes using a

pressure-equalizing addition funnel.

Reasoning: Slow addition prevents the self-condensation of valeraldehyde (which would

form 2-propylhept-2-enal).

After addition, increase temperature to 60°C (Reflux) and stir for 4 hours. Monitor by TLC

(Hexane:EtOAc 9:1).

4. Work-up:

Cool the mixture to room temperature.

Neutralize with 1N HCl until pH ~7.

Evaporate methanol under reduced pressure (Rotavap).

Dissolve the residue in Diethyl Ether (100 mL) and wash with:

Water (2 x 50 mL)

Brine (1 x 50 mL)

Dry the organic layer over anhydrous MgSO₄.
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5. Purification:

Filter off the drying agent and concentrate the filtrate.

Perform Vacuum Distillation (approx. 110–115°C at 10 mmHg) to isolate the product.

Yield Expectation: 65–75% as a pale yellow oil.

Analytical Validation (QC)
To ensure the integrity of the synthesized precursor, the following analytical parameters should

be verified.

Gas Chromatography - Mass Spectrometry (GC-MS)
Column: DB-5ms or equivalent (30m x 0.25mm ID).

Method: 60°C (2 min hold) -> 20°C/min -> 250°C.

Target Ion (m/z):

Molecular Ion: 166 [M]+

Base Peak: 109 (Loss of butyl chain from pentylidene).

Characteristic Fragment: 95 (Methylcyclopentenone core).

NMR Spectroscopy (1H NMR, 400 MHz, CDCl3)
Olefinic Proton: δ 6.5–6.7 ppm (triplet, J = 7.5 Hz, 1H, =CH-CH2).

Methyl Group: δ 1.1 ppm (doublet, 3H, Ring-CH3).

Validation: The presence of the olefinic proton at >6.0 ppm confirms the exocyclic double

bond (aldol condensation product) rather than the endocyclic isomer.

Safety & Handling
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2-Methylcyclopentanone: Flammable liquid (Flash point ~26°C). Irritant. Use in a fume

hood.

Valeraldehyde: Highly flammable, strong stench. Handle with gloves and ensure scrubber

connectivity.

Reaction Risk: The aldol reaction is exothermic. Runaway temperature can lead to

polymerization of the aldehyde. Strict temperature control during addition is mandatory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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precursor-for-jasmonates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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